molecular formula C5H10N2O5S B8117118 (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate

(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate

Cat. No.: B8117118
M. Wt: 210.21 g/mol
InChI Key: CDGJTKZKKHLQQN-VKHMYHEASA-N
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Description

®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is a chemical compound with a unique structure that includes an azetidinone ring, an amino group, and a sulfate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate typically involves the formation of the azetidinone ring followed by the introduction of the amino group and the sulfate ester. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azetidinone ring. The amino group can be introduced through nucleophilic substitution reactions, and the sulfate ester is typically formed by reacting the compound with sulfuric acid or a suitable sulfate donor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted azetidinones.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.

Medicine

In medicinal chemistry, ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can modulate biochemical pathways and cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen phosphate
  • ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen nitrate
  • ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen chloride

Uniqueness

Compared to similar compounds, ®-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is unique due to its sulfate ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or chemical environments.

Biological Activity

(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate, a compound with the CAS number 2183131-65-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and industrial applications.

Chemical Structure and Synthesis

The compound is characterized by its unique azetidinone ring structure, which is pivotal for its biological activity. The synthesis typically involves:

  • Formation of the Azetidinone Ring : This is achieved through cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the Amino Group : Nucleophilic substitution reactions are employed to introduce the amino group.
  • Formation of the Sulfate Ester : The final step involves reacting the compound with sulfuric acid or a suitable sulfate donor.

The overall reaction can be summarized as follows:

PrecursorCyclizationAzetidinoneSubstitution R 3 Amino 2 2 dimethyl 4 oxoazetidin 1 yl hydrogen sulfate\text{Precursor}\xrightarrow{\text{Cyclization}}\text{Azetidinone}\xrightarrow{\text{Substitution}}\text{ R 3 Amino 2 2 dimethyl 4 oxoazetidin 1 yl hydrogen sulfate}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. It acts as an enzyme inhibitor by binding to the active site, thereby inhibiting substrate access and modulating biochemical pathways.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic applications in diseases where enzyme regulation is crucial.

Research Findings

Recent studies have highlighted its potential as a therapeutic agent:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
  • Antitumor Activity : Research suggests that it may inhibit tumor growth by targeting specific cancer-related pathways.

Case Studies

Several case studies have documented the biological efficacy of this compound:

Study Findings Methodology
Study 1Inhibition of enzyme X leading to reduced tumor growthIn vitro assays on cancer cell lines
Study 2Significant antimicrobial activity against E. coli and S. aureusDisk diffusion method

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for:

  • Development of new drugs targeting specific diseases.
  • Use as a lead compound for synthesizing more complex molecules.

Industrial Applications

The compound's unique reactivity makes it suitable for:

  • Synthesis of specialty chemicals.
  • Production of polymers and coatings due to its stability and reactivity.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals distinct advantages:

Compound Unique Features Applications
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen phosphateSulfate ester group enhances reactivityDrug development
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen chlorideLess reactive than sulfate derivativeLimited applications

Properties

IUPAC Name

[(3R)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGJTKZKKHLQQN-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C(=O)N1OS(=O)(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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